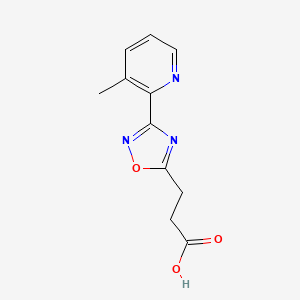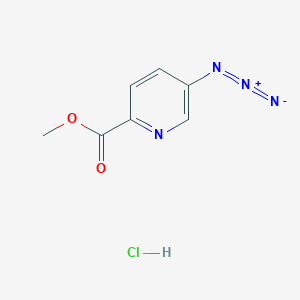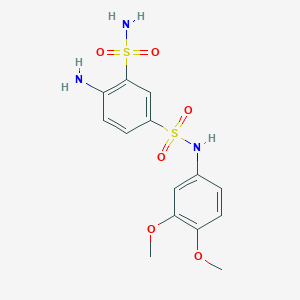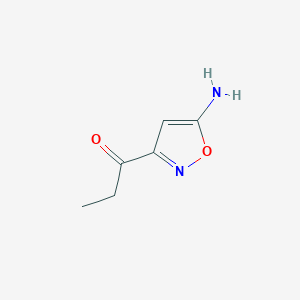![molecular formula C25H27N5O2S B2365014 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-11-0](/img/structure/B2365014.png)
1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic compound It is known for its unique structural composition, which combines a triazoloquinazoline core with benzylthio, cyclopentyl, and propyl groups, contributing to its distinctive chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be synthesized through multi-step organic synthesis involving:
Formation of the Triazoloquinazoline Core: : This involves the cyclization of appropriate starting materials under controlled conditions.
Introduction of Benzylthio Group: : This typically requires the thiolation of a benzyl halide precursor.
Coupling with Cyclopentylamine: : To introduce the cyclopentyl group, often through nucleophilic substitution reactions.
Final Coupling and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would focus on scaling up the synthetic routes mentioned above, optimizing reaction conditions to maximize yield and purity, and ensuring environmental and safety standards. Continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo several types of reactions:
Oxidation and Reduction: : Alters the oxidation state of the compound, potentially modifying its functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify specific parts of the molecule.
Hydrolysis: : Breaks down the compound into smaller units, particularly in the presence of acids or bases.
Common Reagents and Conditions
Typical reagents might include:
Oxidizing Agents: : For oxidation reactions (e.g., potassium permanganate).
Reducing Agents: : Such as lithium aluminium hydride for reduction reactions.
Acids/Bases: : For hydrolysis reactions.
Major Products Formed
Depending on the reaction conditions, major products can include modified derivatives of the original compound, often with slight changes in functionality that could enhance or modify its properties for specific applications.
Scientific Research Applications
Chemistry
The unique structure of 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide makes it an intriguing subject for chemical research. Its complex structure allows chemists to study its reactivity and interactions with other chemical entities.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmaceutical agent. Its unique structural components suggest potential activity in various biological pathways, making it a candidate for drug design and development studies.
Industry
In industrial applications, the compound's properties could be leveraged in the creation of specialized materials or as a precursor in the synthesis of other complex molecules, contributing to advancements in material science and manufacturing processes.
Mechanism of Action
The exact mechanism by which 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects depends on its specific application. Generally, the compound's unique structural features enable it to interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms, influencing various biological pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to:
Structural Complexity: : The combination of triazoloquinazoline core with benzylthio and cyclopentyl groups is relatively unique.
Versatility in Applications: : It shows potential across diverse fields such as chemistry, biology, and industry.
List of Similar Compounds
Triazoloquinazoline Derivatives: : Compounds with similar cores but different substituents.
Benzylthio Compounds: : Other compounds featuring benzylthio groups.
Cyclopentyl-Substituted Compounds: : Molecules incorporating cyclopentyl groups.
This brief exploration underscores the unique potential of this compound across various scientific and industrial domains
Properties
IUPAC Name |
1-benzylsulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-2-14-29-23(32)20-13-12-18(22(31)26-19-10-6-7-11-19)15-21(20)30-24(29)27-28-25(30)33-16-17-8-4-3-5-9-17/h3-5,8-9,12-13,15,19H,2,6-7,10-11,14,16H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXZXZMSWJIDLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2364937.png)

![2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2364941.png)
![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)

acetate](/img/structure/B2364945.png)


![2-Butylbenzo[b]furan-5-carboxylic acid](/img/structure/B2364950.png)
![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)
